Homocapsaicin
Homocapsaicin
Homocapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homocapsaicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, homocapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, homocapsaicin can be found in a number of food items such as pepper (c. frutescens), pepper (c. annuum), red bell pepper, and herbs and spices. This makes homocapsaicin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
58493-48-4
VCID:
VC21077965
InChI:
InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
SMILES:
CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Molecular Formula:
C₁₉H₂₉NO₃
Molecular Weight:
319.4 g/mol
Homocapsaicin
CAS No.: 58493-48-4
Cat. No.: VC21077965
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Homocapsaicin belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Homocapsaicin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, homocapsaicin is primarily located in the membrane (predicted from logP). Outside of the human body, homocapsaicin can be found in a number of food items such as pepper (c. frutescens), pepper (c. annuum), red bell pepper, and herbs and spices. This makes homocapsaicin a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 58493-48-4 |
| Molecular Formula | C₁₉H₂₉NO₃ |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide |
| Standard InChI | InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ |
| Standard InChI Key | JKIHLSTUOQHAFF-VQHVLOKHSA-N |
| Isomeric SMILES | CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
| SMILES | CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
| Melting Point | 64.5-65.5°C |
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